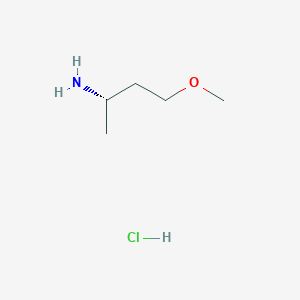

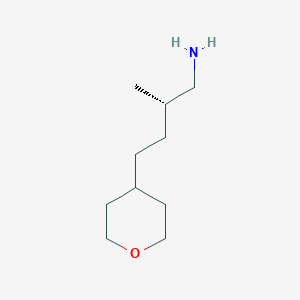

(S)-4-Methoxybutan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-4-Methoxybutan-2-amine hydrochloride” likely refers to the hydrochloride salt form of an organic compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .

Chemical Reactions Analysis

Amines, such as “(S)-4-Methoxybutan-2-amine hydrochloride”, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-4-Methoxybutan-2-amine hydrochloride” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Antibacterial Agents Synthesis

A study by Goszczyńska et al. (2015) explored the synthesis of Schiff bases and secondary amines, including derivatives of 4-methoxyaniline, aiming to design potential antibacterial agents. Their research demonstrated that some of these compounds exhibited moderate-to-good activity against Gram-positive bacteria, such as S. aureus and S. mutans, highlighting the potential of 4-methoxyaniline derivatives in developing new antibacterial drugs (Goszczyńska, Kwiecień, & Fijałkowski, 2015).

Astrophysical Chemistry

In astrophysics, Kolesniková et al. (2018) investigated the rotational spectrum of methoxyamine, liberated from its hydrochloride salt, to support its detection in the interstellar medium. Their findings provided direct experimental frequencies vital for exploring complex molecule formation in space (Kolesniková et al., 2018).

Biocatalysis for Chiral Amines

Ducrot et al. (2021) described the use of amine dehydrogenases (AmDHs) for the biocatalytic synthesis of short chiral alkyl amines, including hydroxylated and unfunctionalized 2-aminoalkanes. This research offers insights into sustainable methodologies for producing chiral amines, crucial in pharmaceuticals, through enzymatic processes (Ducrot et al., 2021).

Chemical Synthesis and Material Science

Saadat et al. (2014) researched Ni(II) complexes involving dithiophosphonic acids derived from reactions with 4-methoxyphenyl compounds. Their work contributes to the broader understanding of metal-organic frameworks and their potential antibacterial properties, indicating a pathway for the development of new materials with specific biological activities (Saadat et al., 2014).

Carbon Dioxide Capture

Singto et al. (2016) explored the synthesis of new tertiary amines, assessing their effectiveness in capturing carbon dioxide. Their findings underscore the significance of chemical structure on the solubility, kinetics, and efficiency of CO2 capture, contributing to environmental science and the development of more sustainable industrial processes (Singto et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2S)-4-methoxybutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(6)3-4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUQKFDITNPVCD-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCOC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Methoxybutan-2-amine hydrochloride | |

CAS RN |

1380094-24-5 |

Source

|

| Record name | (2S)-4-methoxybutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2895765.png)

![4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2895768.png)

![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2895773.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2895777.png)